![molecular formula C10H9NO5 B14854182 [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is an organic compound with a complex structure that includes a pyridine ring substituted with formyl and methoxycarbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the formylation of a pyridine derivative followed by esterification and subsequent acetic acid substitution. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
化学反応の分析
Types of Reactions
[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Conversion to [2-Formyl-6-(carboxyl)pyridin-4-YL]acetic acid.
Reduction: Formation of [2-Hydroxymethyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may also serve as potential inhibitors or activators of specific biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may be investigated for their ability to modulate biological pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism of action of [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The formyl and methoxycarbonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in biological pathways.
類似化合物との比較
Similar Compounds
Pyridine-4-acetic acid: Similar structure but lacks the formyl and methoxycarbonyl groups.
[2-Formyl-pyridin-3-yl]-carbamic acid tert-butyl ester: Contains a formyl group but differs in the ester functionality.
Uniqueness
[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is unique due to its combination of formyl and methoxycarbonyl groups on the pyridine ring. This unique structure allows for specific reactivity and interactions that are not observed in similar compounds, making it valuable for specialized applications in research and industry.
特性
分子式 |
C10H9NO5 |
|---|---|
分子量 |
223.18 g/mol |
IUPAC名 |
2-(2-formyl-6-methoxycarbonylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-16-10(15)8-3-6(4-9(13)14)2-7(5-12)11-8/h2-3,5H,4H2,1H3,(H,13,14) |
InChIキー |
BFAXSGZLBXPDHQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)C=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


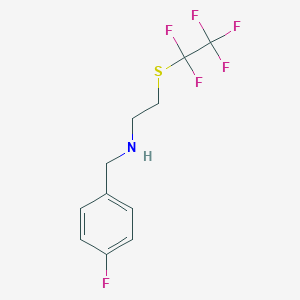

![2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14854108.png)
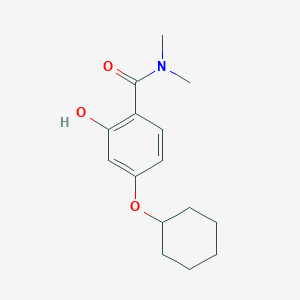
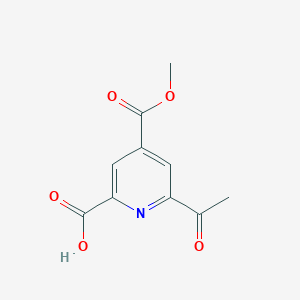
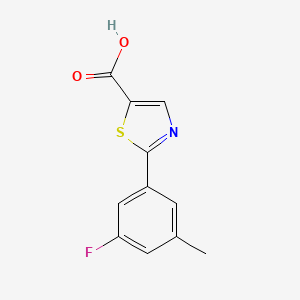
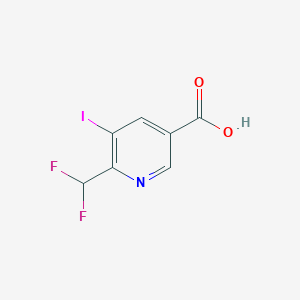
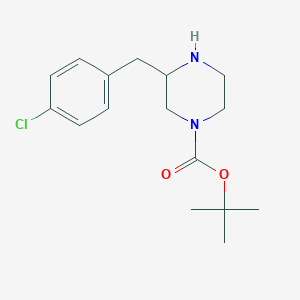
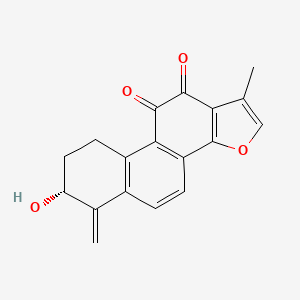
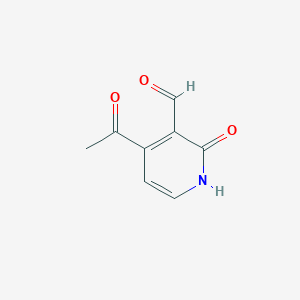
![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)



